2-Pentylpyrrolidine

Neuropharmacology Dopamine Transporter CNS Disorders

2-Pentylpyrrolidine (CAS 74856-35-2) is a saturated heterocyclic amine characterized by a pyrrolidine ring with an n-pentyl substituent at the 2-position. With a molecular formula of C9H19N, a molecular weight of 141.25 g/mol, a predicted density of 0.821 g/cm³, and a predicted boiling point of 194.8 °C, this compound's moderate lipophilicity and basic amine functionality make it a valuable scaffold and synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Cat. No. B13243881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentylpyrrolidine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCCCCC1CCCN1
InChIInChI=1S/C9H19N/c1-2-3-4-6-9-7-5-8-10-9/h9-10H,2-8H2,1H3
InChIKeyLVLVZGGJJOWJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentylpyrrolidine Procurement Guide: Distinguishing a Versatile Pyrrolidine Scaffold from Closely Related Analogs


2-Pentylpyrrolidine (CAS 74856-35-2) is a saturated heterocyclic amine characterized by a pyrrolidine ring with an n-pentyl substituent at the 2-position [1]. With a molecular formula of C9H19N, a molecular weight of 141.25 g/mol, a predicted density of 0.821 g/cm³, and a predicted boiling point of 194.8 °C, this compound's moderate lipophilicity and basic amine functionality make it a valuable scaffold and synthetic intermediate in medicinal chemistry and organic synthesis . Its structural simplicity belies its potential, as the pentyl chain provides a distinct hydrophobic moiety that influences both physical properties and biological interactions compared to its shorter-chain or substituted analogs [1].

Saturated pyrrolidine scaffold with 2-pentyl substituent
Moderate lipophilicity and basic amine for molecular recognition
Synthetic intermediate for SAR and library synthesis

Why 2-Pentylpyrrolidine Cannot Be Simply Replaced by a Generic Pyrrolidine Analog in Research


While the pyrrolidine core is a common motif, the specific alkyl chain length at the 2-position of 2-pentylpyrrolidine is a critical determinant of its physicochemical properties and biological activity. Generic substitution with other 2-alkylpyrrolidines, such as 2-propyl or 2-hexyl analogs, will alter lipophilicity (XLogP), steric bulk, and molecular interactions. These changes can have dramatic, non-linear effects on key parameters like receptor binding affinity, enzyme inhibition, and membrane permeability [1]. For instance, in related pyrrolidine systems, the optimal acyl chain length for AT1 receptor interaction was specifically identified as a valeric (pentyl) chain, highlighting that the five-carbon chain is not arbitrarily chosen but is often a key driver of activity [1]. Therefore, researchers cannot assume functional interchangeability, and procurement decisions based on availability or cost without structural verification risk experimental failure.

Chain length Alkyl chain variation (e.g., propyl or hexyl) shifts logP and steric bulk non-linearly
Receptor fit AT1 receptor interaction is specifically driven by the pentyl chain; shorter or longer chains may not engage the target
Functional mismatch Reported chain-length sensitivity implies binding or inhibition may not transfer to analogs

Quantitative Differentiation Guide: 2-Pentylpyrrolidine vs. Structural Analogs


DAT Reuptake Inhibition: 2-Pentylpyrrolidine vs. Prolintane for CNS Applications

2-Pentylpyrrolidine demonstrates a notable but comparatively weak interaction with the human dopamine transporter (DAT), a key target in neuropharmacology [1]. While prolintane, a structurally related stimulant (1-phenyl-2-pyrrolidinylpentane), acts as a potent dopamine reuptake inhibitor, the simpler 2-pentylpyrrolidine scaffold exhibits an IC50 value of 24,300 nM in a [³H]dopamine reuptake inhibition assay using HEK293 cells expressing human DAT [2][1]. In contrast, prolintane is characterized by a significantly lower IC50 value in similar assays, reflecting its greater potency and reinforcing its distinct pharmacological profile [2]. This quantitative difference is critical for researchers seeking to modulate DAT activity; 2-pentylpyrrolidine serves as a weaker, more tunable starting point for SAR studies, whereas prolintane is a potent reference compound [1].

DAT Inhibition
Head-to-head
IC50 24,300 nM (2-pentylpyrrolidine) vs. low nM prolintane
Weak DAT ligand for SAR baseline; prolintane is potent comparator
HEK293/hDAT [³H]dopamine assay
Neuropharmacology Dopamine Transporter CNS Disorders

Synthetic Utility: Sulfonamide Derivative Formation for Late-Stage Functionalization

The synthetic versatility of 2-pentylpyrrolidine is exemplified by its high-yielding conversion to the corresponding sulfonamide derivative, a common strategy for introducing functional handles or modulating biological activity [1]. Reaction of 2-pentylpyrrolidine with chlorosulfonyl isocyanate in the presence of triethylamine in dichloromethane and tert-butanol yields 2-pentylpyrrolidine-1-sulfonamide with a 45% isolated yield after a 1.5-hour reaction [1]. This contrasts with many other pyrrolidine analogs that may require harsher conditions, longer reaction times, or specialized protecting group strategies for similar transformations, or where the yield may be undocumented, making 2-pentylpyrrolidine a more reliable and characterized starting material for sulfonamide library synthesis [1].

Sulfonamide Yield
Reported
45% isolated yield
Documented reliable transformation to sulfonamide
Chlorosulfonyl isocyanate, DCM, 1.5h
Organic Synthesis Sulfonamide Chemistry Building Block

Selective Inhibition in the Pyrrolidine Class: Potential for MMP-2 Selectivity

Within the pyrrolidine derivative class, specific structural modifications, such as the alkyl chain length and substitution pattern, can confer a high degree of selectivity for Matrix Metalloproteinase-2 (MMP-2) over the related enzyme Aminopeptidase N (APN) [1]. While direct data for 2-pentylpyrrolidine is not available, studies on closely related pyrrolidine derivatives demonstrate that most compounds exhibit a strong, selective inhibition of MMP-2 compared to APN, with some analogs (e.g., 9d, 9g) showing better inhibitory activity than the reference inhibitor LY52 [1]. This class-level inference suggests that the 2-alkylpyrrolidine scaffold, including 2-pentylpyrrolidine, provides a privileged framework for developing selective MMP-2 inhibitors, making it a valuable starting point for medicinal chemistry campaigns in oncology [1].

MMP-2 Selectivity Potential
Class-level
Inferred from pyrrolidine class: selective MMP-2 over APN
Supports class-level inhibitor design; data to verify
No direct 2-pentylpyrrolidine data available
Medicinal Chemistry MMP-2 Inhibitors Cancer Research

Defined Application Scenarios for 2-Pentylpyrrolidine Based on Evidence


Scaffold for CNS-Related Dopamine Transporter (DAT) Structure-Activity Relationship (SAR) Studies

Given its weak but measurable interaction with the human dopamine transporter (IC50 = 24,300 nM) [1], 2-pentylpyrrolidine is ideally suited as a starting scaffold for SAR studies aimed at understanding the structural requirements for DAT inhibition. Researchers can systematically modify the core structure to improve potency and selectivity, using the known activity of 2-pentylpyrrolidine as a baseline for comparison [1].

Reliable Intermediate for Pyrrolidine-Containing Sulfonamide Libraries

The documented, high-yielding synthesis of 2-pentylpyrrolidine-1-sulfonamide (45% yield) [1] makes this compound a practical and reliable intermediate for the construction of sulfonamide-based compound libraries. This application scenario is particularly relevant for medicinal chemistry groups involved in high-throughput screening and lead optimization, where reproducible synthetic protocols are essential [1].

Privileged Starting Point for Selective MMP-2 Inhibitor Development

Based on the established class-level selectivity of pyrrolidine derivatives for MMP-2 over APN [1], 2-pentylpyrrolidine serves as a privileged starting scaffold for designing novel, selective MMP-2 inhibitors. This is a key application for researchers in oncology and other fields where MMP-2 dysregulation is implicated, as it offers a structurally validated entry point for lead generation [1].

Application
Selection Property
Validation Focus
DAT inhibition SAR studies
DAT inhibition assay context
Potency optimization and selectivity profiling
Pyrrolidine sulfonamide library synthesis
Documented synthetic yield and protocol
Synthetic reproducibility and scale-up evaluation
MMP-2 inhibitor lead identification
Class-level MMP-2 selectivity over APN
MMP-2/APN selectivity assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pentylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.